molecular formula C10H10ClN3O2 B1447772 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione CAS No. 1896261-97-4

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1447772
CAS No.: 1896261-97-4
M. Wt: 239.66 g/mol
InChI Key: ZVQQRYKALADVAT-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloroquinazoline-2,4(1H,3H)-dione.

    Amination: The introduction of the 2-aminoethyl group is achieved through a nucleophilic substitution reaction. This involves reacting 7-chloroquinazoline-2,4(1H,3H)-dione with 2-aminoethanol under basic conditions.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, reduced derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in the context of cancer therapy, where it can inhibit the activity of tyrosine kinases.

    Pathways Involved: The inhibition of tyrosine kinases disrupts signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione can be compared with other similar compounds such as:

    3-(2-aminoethyl)-quinazoline-2,4(1H,3H)-dione: Lacks the chlorine atom at the 7-position, resulting in different biological activity.

    7-chloroquinazoline-2,4(1H,3H)-dione: Lacks the 2-aminoethyl group, which affects its reactivity and applications.

    3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione: The position of the chlorine atom affects its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-aminoethyl)-7-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQQRYKALADVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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